异氯原酸 A

描述

Isochlorogenic acid A is recognized for its anti-inflammatory, hepatoprotective, and antiviral properties. It is a complex mixture of closely related compounds, including 4,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, and 3,5-dicaffeoylquinic acid, among others, showcasing a rich diversity in its molecular structure and composition (Corse, Lundin, & Waiss, 1965).

Synthesis Analysis

The synthesis of Isochlorogenic acid A involves complex biochemical pathways within plants, leading to the formation of its distinct caffeoylquinic acid structures. A detailed study on the efficient synthesis of chlorogenic acid, a related compound, outlines a methodology that could be analogous to the synthesis pathways of Isochlorogenic acid A, providing insights into the potential synthetic approaches and the chemical intricacies involved in its production (Sefkow, 2001).

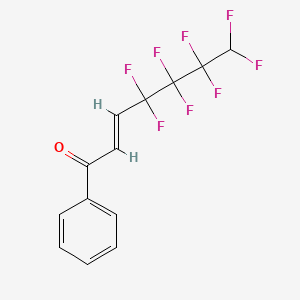

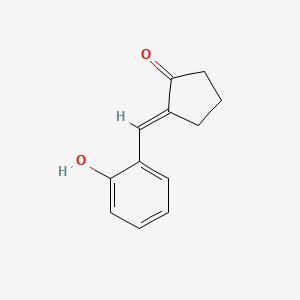

Molecular Structure Analysis

Isochlorogenic acid A's molecular structure is characterized by the presence of two caffeoyl groups attached to a quinic acid backbone, which significantly contributes to its biological activities. The structural differences among its isomers, such as neochlorogenic acid and cryptochlorogenic acid, impact their absorption, metabolism, and bioactivities, highlighting the importance of the esteryl position on its biological affinity (Tang et al., 2016).

Chemical Reactions and Properties

Isochlorogenic acid A participates in various chemical reactions, primarily through its hydroxyl and ester groups, which are susceptible to modifications such as hydrolyzation, hydrogenation, and conjugation. These reactions not only modify its chemical properties but also its pharmacokinetic behavior and bioavailability (Wang et al., 2017).

Physical Properties Analysis

The physical properties of Isochlorogenic acid A, including solubility, melting point, and optical rotation, are crucial for its extraction, purification, and application in various scientific and therapeutic contexts. These properties are determined by its molecular structure, particularly the configuration and position of the caffeoyl groups on the quinic acid backbone.

Chemical Properties Analysis

Isochlorogenic acid A exhibits a range of chemical properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, attributed to its phenolic structure. It is capable of scavenging free radicals, modulating lipid metabolism, and inhibiting microbial growth, which are essential for its potential therapeutic applications. Its chemical properties are closely linked to its structural isomers, with differences in bioactivity and affinity depending on the specific isomer and its interaction with biological molecules (Liang & Kitts, 2015).

科学研究应用

血小板生成

异氯原酸 A 被认为是一种创新的血小板生成诱导剂 {svg_1}. 它显示出巨核细胞 (MK) 分化和成熟的显着增强,以及血小板生成量的显着增加 {svg_2}.

放射诱导血小板减少症 (RIT) 的治疗

this compound 已被证明对 RIT 小鼠具有显著的治疗作用 {svg_3}. 它显示出促进 MK 分化和成熟的显著能力,在 K562 和 Meg-01 细胞中显示出高诱导 MK 分化和成熟的活性 {svg_4}.

药代动力学研究

this compound 已用于药代动力学研究 {svg_5}. 开发并验证了一种高效液相色谱法,该方法使用紫外 (UV) 检测 (HPLC/UV) 来测定大鼠血浆中的this compound {svg_6}.

抗氧化活性

this compound 被发现具有显著的抗氧化活性 {svg_7} {svg_8} {svg_9} {svg_10}. 据报道,它在无细胞分析中清除 2,2-二苯基-1-苦基肼 (DPPH) 自由基 {svg_11} {svg_12}.

抗炎活性

this compound 已被报道具有抗炎特性 {svg_13} {svg_14} {svg_15} {svg_16}. 它有效地以浓度依赖的方式抑制了脂多糖 (LPS) 诱导的 RAW 264.7 细胞中 NO 的产生 {svg_17}.

抗病毒活性

this compound 已被报道具有抗病毒生物活性 {svg_18} {svg_19}. 它在无细胞分析中抑制 HIV-1 整合酶 3'-端加工、链转移和解体 {svg_20}.

抑制脂肪生成

this compound 已被报道抑制脂肪细胞中的脂质积累 {svg_21}. 它被发现通过增强血红素加氧酶-1 的表达来降低 3T3-L1 有丝分裂克隆扩展和脂肪细胞分化 {svg_22}.

色谱参考标准

this compound 已被用作参考标准,用于使用高效液相色谱-二极管阵列检测 (HPLC-DAD) 定量蒿属植物的酚类化合物 {svg_23}.

作用机制

Isochlorogenic acid A, also known as 3,5-Dicaffeoylquinic acid, is a bioactive compound found in various plants. It has been the subject of numerous studies due to its wide range of biological and pharmacological effects .

Target of Action

Isochlorogenic acid A has been found to target several key proteins and pathways in the body. It has been shown to interact with megakaryocytes (MKs) , which are large cells in the bone marrow that produce platelets . It also targets the HMGB1/TLR4/NF-κB signaling pathway , which plays a crucial role in the progression of liver fibrosis .

Mode of Action

Isochlorogenic acid A interacts with its targets to bring about changes in cellular function. For instance, it has been found to promote the differentiation and maturation of MKs, leading to an increase in platelet production . In the case of liver fibrosis, it inhibits the HMGB1/TLR4/NF-κB signaling pathway, thereby attenuating the progression of the disease .

Biochemical Pathways

Isochlorogenic acid A affects several biochemical pathways. It has been found to promote melanin synthesis in B16 cells through the β-catenin signal pathway . It also attenuates acute lung injury induced by LPS via the Nf-κB/NLRP3 signaling pathway .

Pharmacokinetics

The metabolic process of Isochlorogenic acid A has been studied in detail, conforming to be linear dynamics . This clear understanding of its pharmacokinetics offers a solid foundation for its research and development.

Result of Action

The action of Isochlorogenic acid A results in a variety of molecular and cellular effects. For instance, it has been found to substantially enhance the differentiation and maturation of MKs, leading to a notable increase in platelet production . It also has a significant therapeutic effect on radiation-induced thrombocytopenia (RIT) mice . In the context of liver fibrosis, it has been shown to attenuate the progression of the disease .

属性

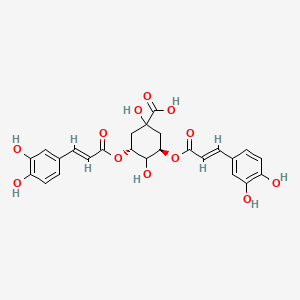

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzeneacetic acid, .alpha.-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, (R)- (9CI)](/img/no-structure.png)